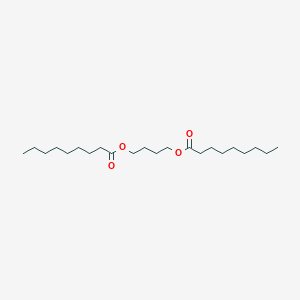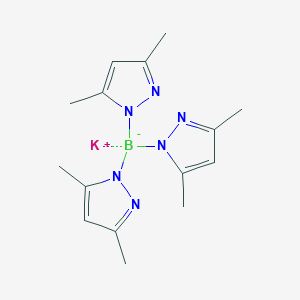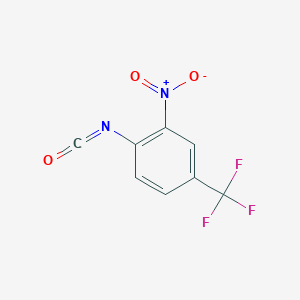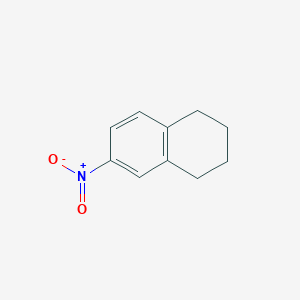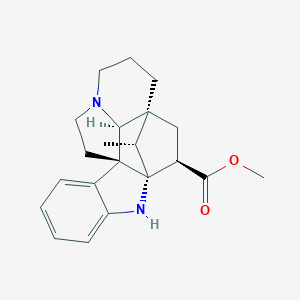
Dihydrovindolinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrovindolinine is a natural alkaloid compound that has been isolated from the leaves of the plant Catharanthus roseus. This compound has attracted significant attention from the scientific community due to its potential applications in the field of medicine. Dihydrovindolinine has been found to possess a wide range of biological activities, including anticancer, antihypertensive, and antidiabetic effects. In
Wissenschaftliche Forschungsanwendungen
Dihydrovindolinine has been the subject of extensive scientific research due to its potential applications in medicine. The compound has been found to possess anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells. Dihydrovindolinine has also been found to have antihypertensive effects, and it has been proposed as a potential treatment for hypertension. In addition, the compound has been found to have antidiabetic effects, and it has been shown to improve glucose tolerance in animal models.
Wirkmechanismus
The mechanism of action of dihydrovindolinine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Dihydrovindolinine has also been found to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
Biochemische Und Physiologische Effekte
Dihydrovindolinine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In addition, dihydrovindolinine has been found to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates. This inhibition leads to a decrease in the absorption of glucose, which can help to reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydrovindolinine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized or isolated from natural sources. In addition, dihydrovindolinine has been found to have low toxicity, which makes it a suitable candidate for further research. However, the low yield of dihydrovindolinine from natural sources can be a limitation for lab experiments. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on dihydrovindolinine. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of research is the investigation of the compound's potential as a treatment for various diseases, including cancer, hypertension, and diabetes. Further studies are also needed to fully understand the mechanism of action of dihydrovindolinine and its effects on various signaling pathways. Finally, the development of new derivatives of dihydrovindolinine with improved pharmacological properties is an area of research with great potential.
Conclusion:
In conclusion, dihydrovindolinine is a natural alkaloid compound with significant potential for applications in medicine. The compound has been found to possess anticancer, antihypertensive, and antidiabetic effects, and it has been the subject of extensive scientific research. While there are limitations to the use of dihydrovindolinine in lab experiments, the compound has several advantages, including its stability and low toxicity. Future research on dihydrovindolinine will focus on the development of more efficient synthesis methods, investigating its potential as a treatment for various diseases, and understanding its mechanism of action.
Synthesemethoden
The synthesis of dihydrovindolinine involves the isolation of the compound from the leaves of Catharanthus roseus. The plant is first extracted with a suitable solvent, and the extract is then subjected to chromatographic separation to obtain the pure compound. The yield of dihydrovindolinine from the plant is low, which has prompted researchers to develop alternative synthesis methods. Several synthetic approaches have been proposed, including the use of enzymatic and chemical methods.
Eigenschaften
CAS-Nummer |
17172-16-6 |
|---|---|
Produktname |
Dihydrovindolinine |
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
Isomerische SMILES |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Kanonische SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



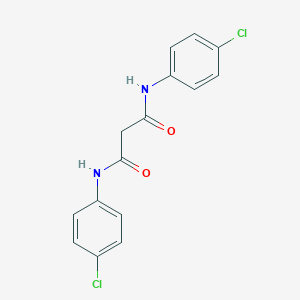

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
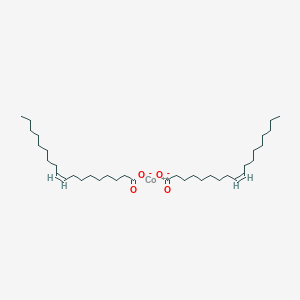

![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
